REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:28])[C:10]=1[NH:11][C:12](=[O:27])[C:13]1[CH:18]=[C:17]([N:19]2[CH2:24][CH2:23][C:22](=[O:25])[CH2:21][CH2:20]2)[CH:16]=[CH:15][C:14]=1[CH3:26])[C:5]([OH:7])=[O:6].[BH4-].[Na+]>CO>[OH:25][CH:22]1[CH2:21][CH2:20][N:19]([C:17]2[CH:16]=[CH:15][C:14]([CH3:26])=[C:13]([CH:18]=2)[C:12]([NH:11][C:10]2[C:9]([CH3:28])=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=2[CH3:1])=[O:27])[CH2:24][CH2:23]1 |f:1.2|
|
Name
|
|
Quantity
|
69.5 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)O)C=C(C1NC(C1=C(C=CC(=C1)N1CCC(CC1)=O)C)=O)C
|
Name
|
|
Quantity
|
13.82 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1.83 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture is stirred at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture is quenched with saturated solution of NH4Cl (0.2 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (3 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting solid is triturated with H2O (5 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with H2O (5 ml)
|
Type
|
CUSTOM
|
Details
|
The residue is purified by reverse phase chromatography (C18)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CCN(CC1)C=1C=CC(=C(C(=O)NC2=C(C=C(C(=O)O)C=C2C)C)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.01 g | |
YIELD: PERCENTYIELD | 15.7% | |
YIELD: CALCULATEDPERCENTYIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |